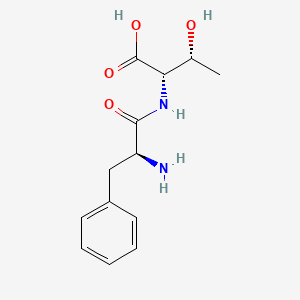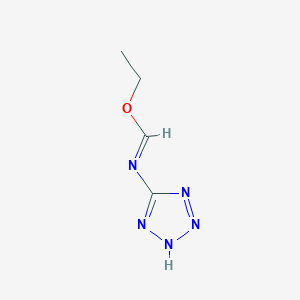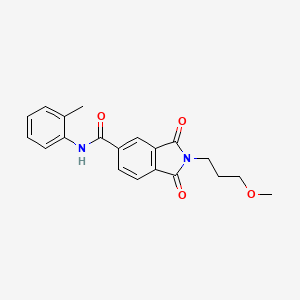
Silane, (ethenyloxy)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (ethenyloxy)triethyl-, also known as triethylvinylsilane, is an organosilicon compound with the formula C_8H_18OSi. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one ethenyloxy group. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (ethenyloxy)triethyl- typically involves the reaction of triethylsilane with vinyl ethers under specific conditions. One common method is the hydrosilylation reaction, where triethylsilane reacts with vinyl ethers in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Silane, (ethenyloxy)triethyl- is scaled up by optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production. Additionally, the purification process involves distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (ethenyloxy)triethyl- undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Acts as a reducing agent in organic synthesis.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium are used, and the reaction is carried out at elevated temperatures.
Reduction: Commonly used with reagents like lithium aluminum hydride (LiAlH_4) or polymethylhydrosiloxane (PMHS).
Substitution: Various nucleophiles can be used to replace the ethenyloxy group.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with new Si-C bonds.
Reduction: Results in the formation of hydrocarbons or silyl ethers.
Substitution: Yields a variety of functionalized silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, (ethenyloxy)triethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Silane, (ethenyloxy)triethyl- exerts its effects is primarily through the formation of silicon-carbon bonds. The silicon-hydrogen bond in the compound is highly reactive, allowing it to participate in various chemical reactions. In hydrosilylation, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, forming new Si-C bonds. This reactivity is facilitated by the presence of catalysts that activate the silicon-hydrogen bond.
Vergleich Mit ähnlichen Verbindungen
Silane, (ethenyloxy)triethyl- can be compared with other similar compounds such as:
Triethylsilane: Similar in structure but lacks the ethenyloxy group, making it less versatile in certain reactions.
Vinyltrimethoxysilane: Contains methoxy groups instead of ethyl groups, leading to different reactivity and applications.
Phenylsilane: Contains a phenyl group instead of ethyl groups, resulting in different chemical properties and uses.
The uniqueness of Silane, (ethenyloxy)triethyl- lies in its combination of the ethenyloxy group with the triethylsilane structure, providing a balance of reactivity and stability that is advantageous in various chemical processes.
Eigenschaften
CAS-Nummer |
3931-86-0 |
|---|---|
Molekularformel |
C8H18OSi |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
ethenoxy(triethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
VORUKHHXZIWFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)

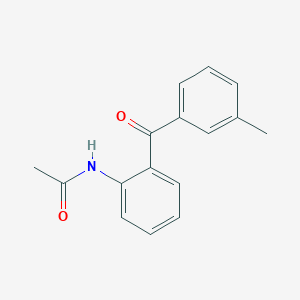


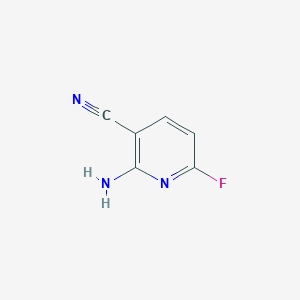

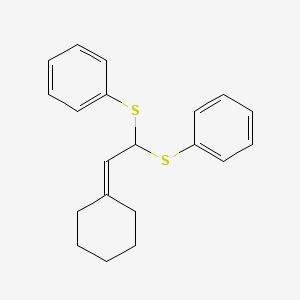

![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
